molecular formula C41H50N4O3 B020252 (S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide CAS No. 192726-04-8

(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide

Cat. No. B020252
M. Wt: 646.9 g/mol
InChI Key: UBGZSNXVLPIOGP-GTKRZRNESA-N
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Description

This compound belongs to a class of chemicals with significant biological and pharmaceutical relevance, often involved in the synthesis of potential therapeutic agents. Its structural complexity and functionalities make it a candidate for various chemical and physical property studies.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep organic reactions, starting from basic building blocks like amino acids and progressing through esterification, reduction, Swern oxidation, condensation, and hydrolysis processes. For example, the synthesis of related dipeptides and pyrimidine derivatives has been reported, showcasing the intricate steps and conditions required to achieve the final product with high specificity and yield (Yue, 2013).

Scientific Research Applications

Synthesis and Bioactivity

  • Research has been conducted on the synthesis and bioactivity evaluation of sulfonamide derivatives, including compounds structurally related to the specified chemical. These compounds have demonstrated significant antibacterial, antifungal, and antioxidant activities in vitro, compared to standard bactericides and fungicides like Chloramphenicol and Ketoconazole (Ch. Subramanyam et al., 2017).

Pharmaceutical Applications

  • The compound has been studied in the context of synthesizing the core of Ritonavir, a medication used in the treatment of HIV/AIDS. This research focused on optimizing the reduction of related enaminone compounds for diastereoselectivity and overall conversion (A. Haight et al., 1999).

Chemical Synthesis Methods

  • The synthesis of related compounds has been explored using various methods. For instance, the target compound was obtained from L-phenylalanine protected with benzyl chloride, involving processes like reacting with acetonitrile and benzylmagnesium chloride, and then reduction with sodium borohydride (Zhang Rong, 2004).

Drug Discovery and Disease Treatment

  • The chemical's related compounds have been used in drug discovery programs targeting diseases like HIV. Techniques like 19F-nuclear magnetic resonance (NMR) have been utilized in these studies for candidate selection and understanding the metabolic fate of such compounds (E. Monteagudo et al., 2007).

properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N4O3/c1-31(2)39(45-25-15-24-42-41(45)48)40(47)43-36(26-32-16-7-3-8-17-32)28-38(46)37(27-33-18-9-4-10-19-33)44(29-34-20-11-5-12-21-34)30-35-22-13-6-14-23-35/h3-14,16-23,31,36-39,46H,15,24-30H2,1-2H3,(H,42,48)(H,43,47)/t36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGZSNXVLPIOGP-GTKRZRNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N5CCCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O)N5CCCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide
Reactant of Route 2
(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide
Reactant of Route 3
(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide
Reactant of Route 4
Reactant of Route 4
(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide
Reactant of Route 5
(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide
Reactant of Route 6
(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide

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